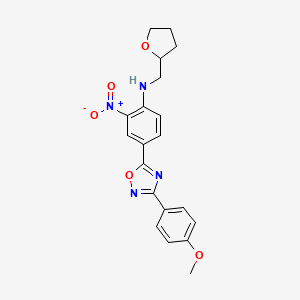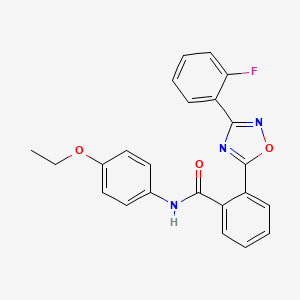
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. HM-3 belongs to the class of benzamides and has been shown to possess a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
Wirkmechanismus
The mechanism of action of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is not fully understood. However, it has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and has been implicated in the development of cancer and other diseases. Inhibition of HDAC by N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide leads to changes in gene expression that result in the observed biological activities of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide are diverse. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has also been shown to possess anti-viral properties by inhibiting the replication of the influenza virus. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to be well-tolerated in animal studies, with no significant toxicity observed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide in lab experiments is its diverse biological activities. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties, making it a useful compound for studying various diseases. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to be well-tolerated in animal studies, making it a safe compound to use in lab experiments. One limitation of using N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide in lab experiments is its high cost and limited availability. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide is a complex chemical compound that requires specialized equipment and expertise to synthesize.
Zukünftige Richtungen
There are several future directions for research on N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide. One area of research is the development of more efficient synthesis methods for N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide to reduce the cost and increase the availability of this compound. Another area of research is the identification of the specific molecular targets of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide and the elucidation of its mechanism of action. Additionally, further studies are needed to determine the potential therapeutic applications of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide in various diseases, including cancer, inflammation, and viral infections. Finally, the development of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide analogs with improved pharmacological properties may lead to the development of more effective therapies for various diseases.
Synthesemethoden
The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide involves the reaction of 7-methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde with 3,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is purified by column chromatography to obtain the final compound, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide. The synthesis of N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been optimized to yield high purity and high yield.
Wissenschaftliche Forschungsanwendungen
N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. In particular, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. Additionally, N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3,4-dimethoxy-N-phenylbenzamide has also been shown to possess anti-viral properties by inhibiting the replication of the influenza virus.
Eigenschaften
IUPAC Name |
3,4-dimethoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O4/c1-17-9-10-18-14-20(25(29)27-22(18)13-17)16-28(21-7-5-4-6-8-21)26(30)19-11-12-23(31-2)24(15-19)32-3/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJZXSPDCUQDWLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CN(C3=CC=CC=C3)C(=O)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dimethoxy-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]-N-phenylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

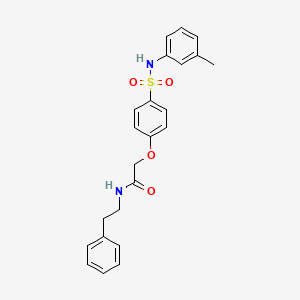
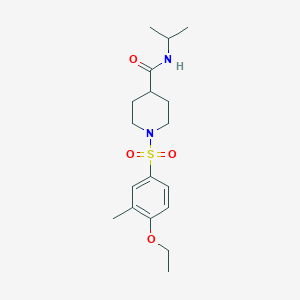
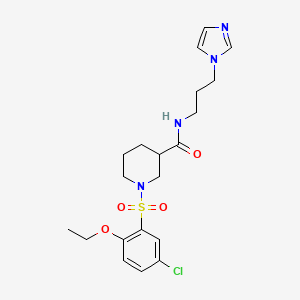

![1-(4-methoxy-3-methylbenzenesulfonyl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B7693815.png)
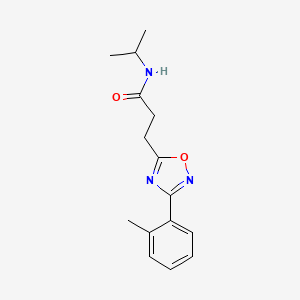

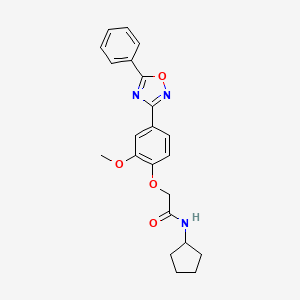
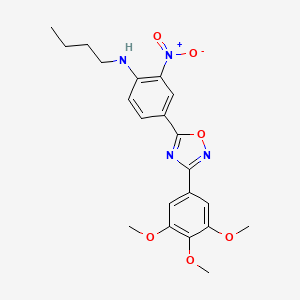

![8-bromo-6-oxo-N-(3-(trifluoromethyl)phenyl)-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7693859.png)
